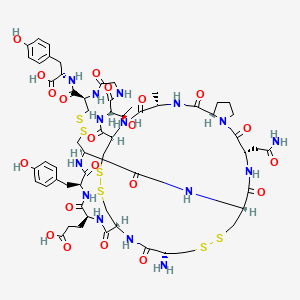

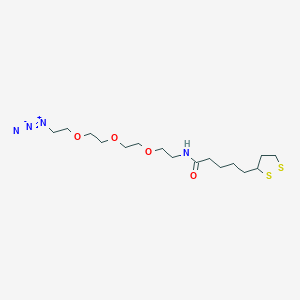

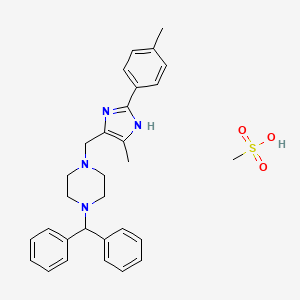

![molecular formula C20H24N6O3 B608648 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester CAS No. 1454555-29-3](/img/structure/B608648.png)

4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester

概要

説明

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been synthesized and evaluated for their biological activities . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of these types of compounds often involves scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[1,5-a]pyrimidine derivatives were synthesized . The synthesis process typically involves several steps, including reactions with palladium catalysts and various reagents .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis . DFT calculations can also be performed to study the ground state of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . For example, one synthesis process involved reactions with palladium catalysts and various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some compounds in this class have shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms .科学的研究の応用

Neuropathic Pain Treatment

LP-935509 has been identified as a potent inhibitor of AAK1 kinase, which plays a significant role in neuropathic pain . Studies have shown that LP-935509 can reduce pain responses in various models of neuropathic pain, including the Chung model of spinal nerve ligation and the chronic constriction injury model. It works by reducing the increased spontaneous neural activity in the spinal cord caused by injury .

Antinociceptive Activity

The compound exhibits antinociceptive properties, meaning it can block the detection of a painful or injurious stimulus by sensory neurons. LP-935509 achieves this by inhibiting the phosphorylation of synaptic vesicle regulators, which are crucial in the transmission of pain signals .

SARS-CoV-2 Research

LP-935509 has been found to inhibit the internalization of the SARS-CoV-2 spike receptor-binding domain (S-RBD) into host cells, suggesting potential applications in the research and treatment of COVID-19. Its ability to penetrate the brain also opens avenues for studying neurological symptoms associated with COVID-19 .

Kinase Inhibition

Beyond its role in pain modulation, LP-935509 is a selective inhibitor of AAK1 and BIKe kinases. These kinases are involved in regulating intracellular trafficking and have implications in various cellular processes. The inhibition of these kinases can be pivotal in studying cellular signaling pathways .

Neurodegenerative Diseases

LP-935509’s impact on synaptic vesicle regulation suggests potential therapeutic applications in neurodegenerative diseases. Dysregulation of synaptic vesicles is a feature of many neurodegenerative conditions, and LP-935509’s ability to modulate this process could lead to novel treatments .

Cellular Signaling Research

The compound’s selectivity for AAK1 and BIKe kinases makes it a valuable tool in cellular signaling research. By inhibiting specific kinases, researchers can study the downstream effects on cellular communication and potentially uncover new therapeutic targets for various diseases .

作用機序

LP-935509, also known as 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester, is a potent and selective inhibitor of the adaptor protein-2 associated kinase 1 (AAK1) .

Target of Action

The primary target of LP-935509 is the adaptor protein-2 associated kinase 1 (AAK1) . AAK1 is a specific kinase that belongs to the Numb-associated family of protein kinases (NAKs) . These kinases are known to exert broad biological effects .

Mode of Action

LP-935509 is an ATP-competitive inhibitor of AAK1 . It interacts with AAK1 by competing with ATP for the ATP-binding site in the kinase . This inhibits the phosphorylation activity of AAK1, thereby reducing its function .

Biochemical Pathways

AAK1 plays a role in receptor clearance from the membrane . By inhibiting AAK1, LP-935509 is thought to prevent the clearance of receptors belonging to the GABAergic system . This results in the salvage of these receptors from clearance, potentially leading to an increase in GABAergic signaling .

Pharmacokinetics

LP-935509 is orally active, potent, selective, ATP-competitive, and brain-penetrant . .

Result of Action

LP-935509 shows antinociceptive activity . In studies with mice, LP-935509 reduced pain response in phase II formalin and reversed fully established pain behavior following the spinal nerve ligation (SNL) procedure . It also reduced evoked pain responses in the rat chronic constriction injury (CCI) model and the rat streptozotocin model of diabetic peripheral neuropathy .

Action Environment

The relevant pool of AAK1 for antineuropathic action was found to be in the spinal cord . AAK1 inhibitors dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by CCI . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYSJIWTIHOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of LP935509?

A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.

Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?

A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.

Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?

A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

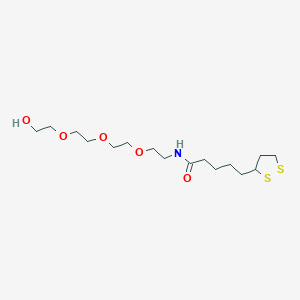

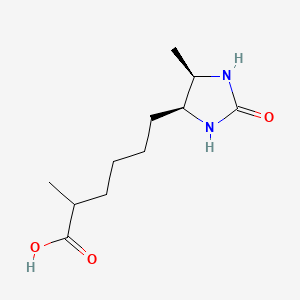

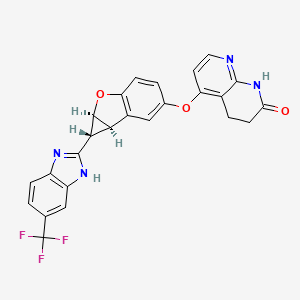

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)